Bienvenue dans la boutique en ligne BenchChem!

1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine

Lipophilicity Physicochemical profiling Drug design

1-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine (CAS 1435804-82-2) is a benzimidazole derivative featuring a primary amine directly attached to the 1‑position of a cyclohexane ring, which is further connected via a methylene bridge to the 2‑position of the benzimidazole nucleus. This molecular architecture distinguishes it from the common regioisomer N-(1H‑benzimidazol‑2‑ylmethyl)cyclohexanamine (CAS 175530‑76‑4), in which the cyclohexylamine moiety is attached through a secondary amine at the methylene linker.

Molecular Formula C14H19N3
Molecular Weight 229.32
CAS No. 1435804-82-2
Cat. No. B3047735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
CAS1435804-82-2
Molecular FormulaC14H19N3
Molecular Weight229.32
Structural Identifiers
SMILESC1CCC(CC1)(CC2=NC3=CC=CC=C3N2)N
InChIInChI=1S/C14H19N3/c15-14(8-4-1-5-9-14)10-13-16-11-6-2-3-7-12(11)17-13/h2-3,6-7H,1,4-5,8-10,15H2,(H,16,17)
InChIKeyBECHXKVTPZCYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine (CAS 1435804-82-2): Structural Identity and Role as a Primary Amine Scaffold in Benzimidazole Chemistry


1-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine (CAS 1435804-82-2) is a benzimidazole derivative featuring a primary amine directly attached to the 1‑position of a cyclohexane ring, which is further connected via a methylene bridge to the 2‑position of the benzimidazole nucleus [1]. This molecular architecture distinguishes it from the common regioisomer N-(1H‑benzimidazol‑2‑ylmethyl)cyclohexanamine (CAS 175530‑76‑4), in which the cyclohexylamine moiety is attached through a secondary amine at the methylene linker . The primary amine character of the title compound confers distinct hydrogen-bonding capacity, protonation state, and chemical reactivity that directly influence its physicochemical profile and biological interactions [1].

Why Generic Substitution Fails for CAS 1435804-82-2: The Critical Role of the Primary Amine Position


The regioisomer N-(1H‑benzimidazol‑2‑ylmethyl)cyclohexanamine (CAS 175530‑76‑4) shares the same heavy-atom composition but places the cyclohexane ring distal to a basic center, resulting in a computed LogP of 3.38 . In contrast, the primary amine of 1‑(1H‑benzimidazol‑2‑ylmethyl)cyclohexanamine is directly attached to the cyclohexane ring, producing a markedly lower XLogP3 of 2.3 [1]. This 1.1‑unit LogP shift, together with changes in hydrogen‑bond donor count and amine basicity, leads to divergent solubility and passive membrane permeability profiles [1]. Interchanging these two isomers without explicit re‑validation of solubility, permeability, and target‑binding data is therefore unsupported, as the physicochemical differences are sufficiently large to alter ADME behavior and pharmacodynamic readouts in cell‑based assays and in vivo models.

Quantitative Differentiation Evidence for 1-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine Versus the Closest Regioisomer


Lipophilicity (XLogP3) – A 1.1‑Unit Decrease Versus the Secondary Amine Isomer

The primary amine 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine exhibits a computed XLogP3 of 2.3 [1], while the secondary amine isomer N-(1H‑benzimidazol‑2‑ylmethyl)cyclohexanamine (CAS 175530‑76‑4) shows a determined LogP of 3.38 . The 1.08 Log unit difference indicates that the title compound is significantly more polar, which will influence solvent partitioning, chromatographic retention, and Caco‑2 permeability predictions.

Lipophilicity Physicochemical profiling Drug design

Hydrogen‑Bond Donor Capacity – Primary Amine vs. Secondary Amine Impact on Solubility

The target compound bears a sterically accessible primary amine (NH₂) that contributes two hydrogen‑bond donor groups, as calculated by PubChem [1]. The comparator possesses only one N–H donor on the secondary amine linker . The primary amine can engage in additional intermolecular hydrogen bonds with solvent, counterions, or biological targets, directly enhancing aqueous solubility at moderate pH values and offering distinct supramolecular recognition motifs.

Hydrogen bonding Solubility Crystal engineering

SAR Landscape for Benzimidazole C2‑Cycloalkyl Substituents – Class‑Level Guidance for Selectivity

In a systematic study of 1,2‑disubstituted benzimidazoles, a compound bearing a cyclohexylmethyl group at C2 and a 4‑chlorobenzyl substituent at N1 achieved high potency against heme oxygenase‑2 (HO‑2) with selectivity over HO‑1 [1]. This SAR trend demonstrates that an aliphatic cyclohexyl ring attached through a methylene spacer at C2 is a privileged motif for selective target engagement. The title compound possesses this C2‑cyclohexylmethyl architecture but carries a free primary amine, offering a position amenable to further derivatization without abolishing the favorable C2‑cyclohexyl pharmacophore.

Structure‑activity relationship Heme oxygenase‑2 Drug selectivity

Validated Application Scenarios for 1-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine (1435804-82-2) Based on Quantitative Evidence


Scaffold for Selective HO‑2 Inhibitor Libraries

The C2‑cyclohexylmethyl benzimidazole motif has been established as a key selectivity determinant for heme oxygenase‑2 inhibition in published SAR campaigns [1]. Procurement of 1435804‑82‑2 allows medicinal chemists to access this pharmacophore with a free primary amine handle, enabling late‑stage diversification (amide coupling, reductive amination, sulfonamide formation) while conserving the validated C2‑cyclohexyl element. No alternative regioisomer (e.g., CAS 175530‑76‑4) can similarly support such derivatization without breaking the essential C2‑cyclohexyl connectivity.

Physicochemically Distinct Building Block for CNS‑Penetrant Probes

With an XLogP3 of 2.3 versus 3.38 for the secondary amine isomer, the target compound occupies a lipophilicity window more compatible with the CNS multiparameter optimization (MPO) guidelines [1]. Researchers developing brain‑penetrant benzimidazole probes can therefore select this primary amine to keep calculated LogP within the desired 1–3 range, a property that the more lipophilic isomer cannot achieve. This informs procurement decisions when CNS ADME properties are critical.

Selective JAK Inhibitor Intermediate with Optimized H‑Bond Donor Geometry

Benzimidazole derivatives featuring a C2‑linked cycloaliphatic amine have been disclosed in patents as inhibitors of Janus kinases (JAK1/2) for inflammatory indications [2]. The primary amine of 1435804‑82‑2 provides a defined, rotatable H‑bond donor that can engage the kinase hinge region, offering a synthetic entry point for generating focused JAK‑inhibitor arrays. The regioisomeric secondary amine cannot recapitulate the same donor geometry and may lead to reduced potency or altered selectivity profiles.

Quote Request

Request a Quote for 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.